2-(Dimethylamino)ethyl 2-bromobenzoate

Description

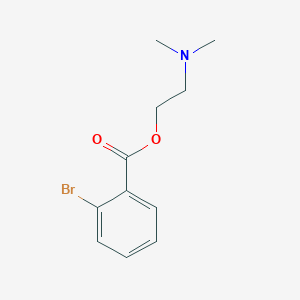

2-(Dimethylamino)ethyl 2-bromobenzoate is an ester derivative of 2-bromobenzoic acid, featuring a dimethylaminoethyl ester group. This compound combines the aromatic bromine substituent with a tertiary amine-containing ester chain, making it structurally unique. The bromine atom at the ortho position of the benzoate moiety may influence its electronic properties, solubility, and reactivity compared to non-halogenated analogs.

Properties

Molecular Formula |

C11H14BrNO2 |

|---|---|

Molecular Weight |

272.14 g/mol |

IUPAC Name |

2-(dimethylamino)ethyl 2-bromobenzoate |

InChI |

InChI=1S/C11H14BrNO2/c1-13(2)7-8-15-11(14)9-5-3-4-6-10(9)12/h3-6H,7-8H2,1-2H3 |

InChI Key |

IMFUROKNMBZSKK-UHFFFAOYSA-N |

SMILES |

CN(C)CCOC(=O)C1=CC=CC=C1Br |

Canonical SMILES |

CN(C)CCOC(=O)C1=CC=CC=C1Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(dimethylamino)ethyl 2-bromobenzoate with structurally or functionally related compounds, focusing on molecular features, reactivity, and applications.

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies

Reactivity in Resin Systems: Ethyl 4-(dimethylamino)benzoate exhibits a higher degree of conversion (DC) in resin cements compared to 2-(dimethylamino)ethyl methacrylate (DC ~60% vs. ~45% without diphenyliodonium hexafluorophosphate (DPI)). The tertiary amine group in the para position enhances electron donation, accelerating radical generation . However, bromine’s electron-withdrawing effect could stabilize intermediates, balancing this trade-off.

Physical and Chemical Properties: Brominated analogs like ethyl 2-amino-3-bromo-5-methylbenzoate and ethyl 2-(dibromomethyl)benzoate show increased molecular weight and altered solubility. For example, dibromination in the latter compound raises its hydrophobicity, limiting water solubility but improving compatibility with organic matrices .

Applications in Synthesis: Ethyl 2-amino-3-bromo-5-methylbenzoate is utilized as a building block in drug synthesis, leveraging bromine for cross-coupling reactions (e.g., Suzuki-Miyaura). The dimethylaminoethyl group in the target compound could similarly facilitate coordination in catalytic systems .

Influence of Initiators: DPI enhances the DC of resins containing 2-(dimethylamino)ethyl methacrylate by ~20%, but its effect is less pronounced in ethyl 4-(dimethylamino)benzoate systems. This suggests that ester group positioning and substituent electronic effects modulate initiator efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.